4-Bromo-6-chloroisoquinoline

Catalog No.
S2823812
CAS No.
1782579-25-2
M.F
C9H5BrClN
M. Wt
242.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-chloroisoquinoline

CAS Number

1782579-25-2

Product Name

4-Bromo-6-chloroisoquinoline

IUPAC Name

4-bromo-6-chloroisoquinoline

Molecular Formula

C9H5BrClN

Molecular Weight

242.5

InChI

InChI=1S/C9H5BrClN/c10-9-5-12-4-6-1-2-7(11)3-8(6)9/h1-5H

InChI Key

ILDCANXWZDYTFD-UHFFFAOYSA-N

SMILES

C1=CC2=CN=CC(=C2C=C1Cl)Br

Solubility

not available

4-Bromo-6-chloroisoquinoline is a heterocyclic organic compound characterized by a fusion of bromine and chlorine atoms on the isoquinoline structure. Its molecular formula is C9H5BrClNC_9H_5BrClN, with a molecular weight of approximately 242.50 g/mol. This compound typically appears as a yellow to off-white solid and is known for its limited solubility in water but high solubility in organic solvents. The presence of halogen substituents plays a significant role in its chemical reactivity and biological activity.

Synthesis:

-Bromo-6-chloroisoquinoline is a heterocyclic aromatic compound, and its synthesis has been reported in various scientific studies. One common method involves the reaction of 4-bromo-2-nitroaniline with acetic anhydride, followed by cyclization and subsequent halogenation using phosphorus oxychloride or other halogenating agents.

Potential Applications:

While the specific scientific research applications of 4-bromo-6-chloroisoquinoline itself are limited, it serves as a valuable precursor for the synthesis of more complex molecules with potential applications in various fields:

  • Drug Discovery: Derivatives of 4-bromo-6-chloroisoquinoline have been explored for their potential as anti-cancer agents, with some studies demonstrating promising results in inhibiting the growth of certain cancer cell lines. [] Further research is needed to evaluate their efficacy and safety in vivo.
  • Material Science: Certain derivatives of 4-bromo-6-chloroisoquinoline exhibit interesting properties such as fluorescence and photoconductivity, making them potential candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. More research is needed to optimize their properties and explore their potential in these fields.
, including:

  • Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution, often using reagents like sodium hydroxide or potassium tert-butoxide.
  • Oxidation and Reduction Reactions: This compound can undergo oxidation and reduction, affecting the oxidation state of the nitrogen atom within the isoquinoline ring.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and palladium catalysts for coupling reactions .

Research indicates that 4-Bromo-6-chloroisoquinoline exhibits significant biological activities. It has been investigated for its potential antimicrobial, anticancer, and antifungal properties. The halogen substituents may enhance its binding affinity to specific biological targets, potentially leading to therapeutic applications. The compound's mechanism of action often involves inhibiting specific enzymes or receptors, thereby modulating various biochemical pathways .

The synthesis of 4-Bromo-6-chloroisoquinoline typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Bromination and Chlorination: Using 4-bromaniline as a starting material, the compound is subjected to a series of reactions involving cyclization and halogenation.
  • Use of Catalysts: Industrial production often employs catalysts and controlled reaction conditions to optimize yield and purity, achieving yields of 70% or more in some cases .

Example Synthetic Route

  • Step 1: React 4-bromaniline with ethyl propiolate under inert conditions.
  • Step 2: Cyclization occurs at elevated temperatures to form intermediates.
  • Step 3: Final chlorination using phosphorus trichloride yields the target compound .

4-Bromo-6-chloroisoquinoline has diverse applications across various fields:

  • Chemical Research: It serves as a building block in synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound is studied for its potential use in developing new drugs due to its biological activities.
  • Material Science: It is utilized in creating materials with specific electronic and optical properties .

Studies on the interactions of 4-Bromo-6-chloroisoquinoline with biological targets have shown that its halogen substituents can significantly influence its binding affinity. For instance, the compound may inhibit certain enzymes by forming strong halogen bonds with active site residues, which can be crucial for drug design and development .

Several compounds share structural similarities with 4-Bromo-6-chloroisoquinoline. Here are some notable examples:

Compound NameCAS NumberUnique Features
4-Bromo-6-fluoroisoquinoline1416500-78-1Contains fluorine instead of chlorine; different reactivity profiles.
4-Bromo-7-chloroisoquinoline1375302-35-4Different positioning of chlorine; may exhibit varied biological activity.
4-Bromo-6-methoxyisoquinolineNot availableMethoxy group may alter solubility and reactivity.
6-Bromo-4-chloroquinolineNot availableSimilar structure but lacks the isoquinoline framework; different applications.

Uniqueness

What sets 4-Bromo-6-chloroisoquinoline apart is its specific combination of bromine and chlorine substituents, which significantly influence its reactivity and interaction with other molecules compared to its analogs. This unique substitution pattern can lead to variations in chemical behavior and biological activity, making it a valuable compound in medicinal chemistry and material science .

XLogP3

3.4

Dates

Last modified: 04-14-2024

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